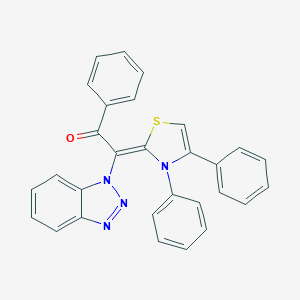
5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a 4-methylphenyl group, a nitrile group, and a ketone group
Preparation Methods
The synthesis of 5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Nitrile Group Addition: The nitrile group can be added through a nucleophilic substitution reaction using a suitable nitrile source like sodium cyanide.
Ketone Formation: The ketone group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated processes.
Chemical Reactions Analysis
5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium dichromate.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Scientific Research Applications
5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it could act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile can be compared with other pyridazine derivatives, such as:
2,3-Dihydro-3-oxo-5-methylpyridazine-4-carbonitrile: Lacks the 4-methylphenyl group, which may affect its biological activity and chemical reactivity.
2,3-Dihydro-2-(4-chlorophenyl)-3-oxo-5-methylpyridazine-4-carbonitrile: Contains a 4-chlorophenyl group instead of a 4-methylphenyl group, which may influence its electronic properties and interactions with molecular targets.
2,3-Dihydro-2-(4-methylphenyl)-3-oxo-5-ethylpyridazine-4-carbonitrile: Has an ethyl group instead of a methyl group at the 5-position, potentially altering its steric and electronic characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C13H11N3O |
|---|---|
Molecular Weight |
225.25g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)-3-oxopyridazine-4-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c1-9-3-5-11(6-4-9)16-13(17)12(7-14)10(2)8-15-16/h3-6,8H,1-2H3 |
InChI Key |
LFDLYESWMXTQIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)C)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-Bromophenyl)[2-(4-morpholinyl)-4-phenyl-1,3-thiazol-5-yl]methanone](/img/structure/B427457.png)

![2-Amino-5-oxo-4-phenyl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B427459.png)
![2-Phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B427463.png)
![Methyl 5-(acetylamino)-3-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B427464.png)
![6-Amino-3-ethyl-4-(2-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B427465.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-5-oxo-4-phenyl-5H-indeno[1,2-b]pyridine-3-carboxylic acid](/img/structure/B427469.png)
![6'-amino-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B427478.png)
![7-(2-Naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B427480.png)
![5-Hydroxy-2-(2-naphthyl)naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B427482.png)
![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(2-thienyl)methanone](/img/structure/B427483.png)

